molecular formula C17H18N4OS B12178352 N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12178352
M. Wt: 326.4 g/mol
InChI Key: JWCCYISKJDOTAX-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a pyrazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-1,3-thiazole-2-amine with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a suitable catalyst or base

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced tumor growth in xenograft models of breast cancer, showcasing its ability to target specific pathways involved in cancer progression.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of the microbial cell membrane and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has been investigated for its anti-inflammatory properties. Animal models of inflammation indicated that the compound significantly reduced markers of inflammation, such as cytokines and prostaglandins, suggesting its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedResultReference
AnticancerXenograft breast cancer modelReduced tumor growth
AntimicrobialIn vitro susceptibility testsEffective against pathogens
Anti-inflammatoryAnimal model of inflammationDecreased inflammatory markers

Case Study 1: Anticancer Efficacy

In a controlled study involving mice implanted with breast cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis rates within the tumor tissues.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities, such as antimicrobial and anticancer properties.

    Imidazole Derivatives: Imidazole-containing compounds are also heterocyclic molecules with diverse applications in medicine and industry.

Uniqueness

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of a thiazole ring, a pyrazole ring, and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, a thiazole derivative, has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula C15H16N4OS\text{Molecular Formula C}_{15}\text{H}_{16}\text{N}_4\text{OS}
Molecular Weight 292 36 g mol\text{Molecular Weight 292 36 g mol}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Thiazole derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that this compound may inhibit the growth of various pathogens, including bacteria and fungi. For instance, thiazole derivatives have demonstrated efficacy against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of critical signaling pathways . The presence of the thiazole ring is crucial for its anticancer activity, as evidenced by structure–activity relationship studies.
  • Anti-inflammatory Effects : Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, contributing to its therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole ring significantly influence biological activity:

SubstituentEffect on Activity
Electron-withdrawing groups (e.g., NO₂)Enhance antimicrobial activity
Electron-donating groups (e.g., OMe)Improve cytotoxic effects
Alkyl substitutionsAffect solubility and bioavailability

Case Studies

Several studies have explored the biological activity of related thiazole compounds that provide insights into the potential effects of this compound:

  • Anticancer Activity : A study evaluating a series of thiazole derivatives found that compounds with a similar structure exhibited IC50 values below 2 µg/mL against various cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Research demonstrated that certain thiazole derivatives displayed significant antifungal activity against C. albicans, with MIC values comparable to standard antifungal agents like fluconazole .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18N4OS/c1-11(2)14-9-15(16(22)19-17-18-12(3)10-23-17)21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,19,22)

InChI Key

JWCCYISKJDOTAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C

Origin of Product

United States

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